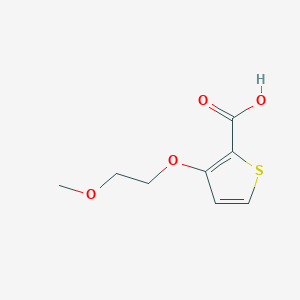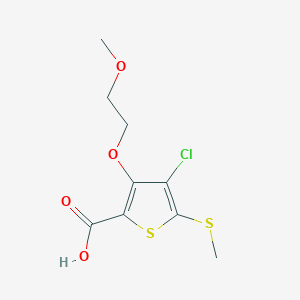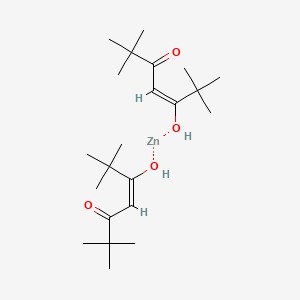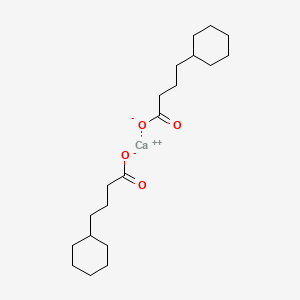
Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the carbamoyl, propionamido, and methoxyphenyl groups through various organic reactions such as acylation, amidation, and esterification. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography would be essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring and other functional groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups, such as converting amides to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring and other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学研究应用
Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Medicine: Its pharmacological properties can be investigated for developing new drugs or treatments.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Similar compounds to Methyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate include other thiophene derivatives with carbamoyl and amido groups. Examples include:
- Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate
- Methyl 5-((2-nitrophenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
属性
分子式 |
C18H20N2O5S |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
methyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(propanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H20N2O5S/c1-5-13(21)20-17-14(18(23)25-4)10(2)15(26-17)16(22)19-11-8-6-7-9-12(11)24-3/h6-9H,5H2,1-4H3,(H,19,22)(H,20,21) |
InChI 键 |
HZHAZNRBMCERIH-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2OC)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)


![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)




![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)


